1-(2,3-Dihydro-7-benzofuranyl)ethanone
Overview
Description
1-(2,3-Dihydro-7-benzofuranyl)ethanone is an organic compound with the molecular formula C10H10O2. It belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound is characterized by a benzofuran ring fused with an ethanone group, making it a unique structure with potential for various chemical reactions and applications.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Benzofuran derivatives have been found to exhibit diverse pharmacological activities, suggesting that they may interact with their targets in a variety of ways . For instance, some benzofuran derivatives have been shown to inhibit the growth of cancer cells , suggesting that they may interact with targets involved in cell proliferation and survival.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds , it is likely that this compound affects multiple pathways. For example, its anti-tumor activity suggests that it may affect pathways involved in cell cycle regulation, apoptosis, and DNA repair.
Pharmacokinetics
The compound’s molecular weight (16219 g/mol) suggests that it may be well-absorbed and distributed throughout the body
Result of Action
Benzofuran derivatives have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may have a variety of effects at the molecular and cellular level, potentially including inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress responses.
Biochemical Analysis
Biochemical Properties
Benzofuran compounds have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran derivatives have been found to inhibit Src kinase , suggesting that 1-(2,3-Dihydro-7-benzofuranyl)ethanone may also interact with this enzyme. The nature of these interactions is likely dependent on the specific structure of the benzofuran derivative.
Cellular Effects
Benzofuran derivatives have been shown to exhibit anti-inflammatory properties and neuroprotective effects . Therefore, it is possible that this compound may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the known activities of benzofuran derivatives, it is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-(2,3-Dihydro-7-benzofuranyl)ethanone can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-(2,3-Dihydro-7-benzofuranyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The benzofuran ring allows for electrophilic and nucleophilic substitution reactions, leading to various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,3-Dihydro-7-benzofuranyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex benzofuran derivatives.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(2,3-Dihydro-7-benzofuranyl)ethanone can be compared with other similar compounds such as:
6-Acetyl-1,4-benzodioxane: This compound has a similar structure but with a benzodioxane ring instead of a benzofuran ring.
Substituted Benzofurans: Various substituted benzofurans exhibit different biological activities and chemical properties
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and significant biological activities.
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-7-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFONFAIHVPZHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1OCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442348 | |
Record name | 1-(2,3-Dihydro-1-benzofuran-7-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170730-06-0 | |
Record name | 1-(2,3-Dihydro-1-benzofuran-7-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,3-Dihydro-7-benzofuranyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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